molecular formula C8H6F3N3 B2560392 2-[(1S)-1-Azidoethyl]-1,3,5-trifluorobenzene CAS No. 2230789-96-3

2-[(1S)-1-Azidoethyl]-1,3,5-trifluorobenzene

Cat. No.: B2560392
CAS No.: 2230789-96-3
M. Wt: 201.152
InChI Key: UFUIOQAZGAGXFT-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1S)-1-Azidoethyl]-1,3,5-trifluorobenzene is a useful research compound. Its molecular formula is C8H6F3N3 and its molecular weight is 201.152. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Polymers

The synthesis and characterization of hyperbranched poly(arylene ether)s from a new activated trifluoro monomer, which is related to trifluorobenzene derivatives, demonstrates the potential of such compounds in creating materials with excellent thermal stability and higher glass transition temperatures than their linear analogs. These polymers, characterized by techniques such as GPC, DSC, TGA, FTIR, and NMR, show promising applications in materials science due to their unique properties (Banerjee et al., 2009).

Fluorination of Aromatic Compounds

Research into the electrochemical fluorination of trifluoromethylbenzenes has led to the creation of various fluorinated products, highlighting the versatility of fluorinated aromatic compounds in synthetic chemistry. This process yields stable cyclohexadienes as final major products, showcasing the potential for creating diverse fluorinated molecules with specific properties (Momota et al., 1994).

Photocatalyzed Benzylic Fluorination

The photocatalyzed oxidation of benzylic compounds presents a metal-free, mild, and cost-effective method for synthesizing benzylic fluorides, essential in medicinal chemistry and material science. This process emphasizes the role of radical cations in forming these valuable compounds (Bloom et al., 2014).

Development of Covalent Organic Frameworks

The creation of covalent organic frameworks (COFs) through the condensation of diethoxyterephthalohydrazide with triformal benzene derivatives, forming materials with hydrazone linkages, opens up new avenues in the design of porous materials. These COFs, notable for their crystallinity, chemical, and thermal stability, expand the possibilities for storage, filtration, and catalysis applications (Uribe-Romo et al., 2011).

Properties

IUPAC Name

2-[(1S)-1-azidoethyl]-1,3,5-trifluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3/c1-4(13-14-12)8-6(10)2-5(9)3-7(8)11/h2-4H,1H3/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUIOQAZGAGXFT-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1F)F)F)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1F)F)F)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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